Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group, a sulfonyl group, and a 4-fluorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the sulfonyl group: This step often involves the reaction of the piperazine derivative with sulfonyl chlorides under basic conditions.
Attachment of the 4-fluorobenzamido group: This can be done through an amide coupling reaction using 4-fluorobenzoic acid and a coupling reagent like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylate group using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modifying their activity. The fluorine atom on the benzene ring can also enhance the compound’s binding affinity to certain targets due to its electronegativity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the 4-fluorobenzamido group, which can significantly influence its biological activity and chemical reactivity compared to other piperazine derivatives. The combination of the sulfonyl and ester groups also provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 4-[2-[(4-fluorobenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5S/c1-2-25-16(22)19-8-10-20(11-9-19)26(23,24)12-7-18-15(21)13-3-5-14(17)6-4-13/h3-6H,2,7-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMBNZQVYMSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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